4-Bromo-2-tert-butoxypyridine
Overview
Description
4-Bromo-2-tert-butoxypyridine is a unique chemical compound with the empirical formula C9H12BrNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 230.10 . The SMILES string representation isCC(C)(C)Oc1cc(Br)ccn1
, and the InChI representation is 1S/C9H12BrNO/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3
. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It’s important to note that Sigma-Aldrich does not collect analytical data for this product .Scientific Research Applications
Catalysis and Reaction Mechanisms
4-Bromo-2-tert-butoxypyridine serves as an essential intermediate and reagent in catalysis, aiding in the understanding of reaction mechanisms. For instance, the study by Baertsch et al. (2002) explores the formation of Brønsted acid sites during dehydration of 2-butanol on tungsten oxide catalysts. Here, substituted pyridines, including compounds similar to this compound, were used to titrate Brønsted acid sites, providing insights into the catalytic process and the active sites' formation on the catalyst surface Baertsch et al., 2002.
Plant Physiology Research
Grossmann (1990) discusses the use of plant growth retardants, including pyridine derivatives, in physiological research. These compounds, functioning as inhibitors of cytochrome P-450 dependent monooxygenases, offer valuable insights into the regulation of terpenoid metabolism, impacting plant growth, cell division, and senescence Grossmann, 1990.
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-[(2-methylpropan-2-yl)oxy]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDASAXVWHEWJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671698 | |
Record name | 4-Bromo-2-tert-butoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086381-36-3 | |
Record name | 4-Bromo-2-(1,1-dimethylethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-tert-butoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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